Diethylammonium Diethyldithiocarbamate: A Comprehensive Technical Guide for Researchers
Diethylammonium Diethyldithiocarbamate: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and biological activities of diethylammonium (B1227033) diethyldithiocarbamate (B1195824) for applications in scientific research and drug development.
Introduction
Diethylammonium diethyldithiocarbamate (DEADTC) is the salt formed from the dithiocarbamic acid derivative, diethyldithiocarbamic acid, and the organic base, diethylamine (B46881). As a member of the dithiocarbamate (B8719985) class of compounds, DEADTC has garnered significant interest in various scientific fields due to its robust metal-chelating properties and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of DEADTC, with a particular focus on its role as a research tool in cellular biology and its potential in drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and pharmacology.
Physicochemical Properties
Diethylammonium diethyldithiocarbamate is a white to off-white crystalline solid.[1] It is hygroscopic and should be stored away from moisture.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₂N₂S₂ | [1] |
| Molecular Weight | 222.41 g/mol | [1] |
| Melting Point | 82-84 °C | [1] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [1] |
| Appearance | White to off-white crystalline solid. | [1] |
| CAS Number | 1518-58-7 | [1] |
Synthesis and Experimental Protocols
The synthesis of diethylammonium diethyldithiocarbamate is typically achieved through the reaction of diethylamine with carbon disulfide. This reaction forms diethyldithiocarbamic acid, which is then neutralized by a second equivalent of diethylamine to form the ammonium (B1175870) salt.
Synthesis of Diethylammonium Diethyldithiocarbamate
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Experimental Protocol for Synthesis
This protocol is based on established methods for the synthesis of dithiocarbamates.[2][3][4]
Materials:
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Diethylamine
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Carbon disulfide
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Anhydrous diethyl ether (or other suitable non-polar solvent)
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Ice bath
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diethylamine (2.0 equivalents) in anhydrous diethyl ether under a nitrogen or argon atmosphere.
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Cool the solution in an ice bath with continuous stirring.
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Slowly add carbon disulfide (1.0 equivalent) dropwise to the cooled diethylamine solution over a period of 30-60 minutes. A white precipitate will begin to form.
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After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.
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Collect the white precipitate by vacuum filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting materials.
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Dry the resulting white solid under vacuum to yield diethylammonium diethyldithiocarbamate.
Purification: The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and petroleum ether.
Spectroscopic Data
The structural identity and purity of diethylammonium diethyldithiocarbamate can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃): The proton NMR spectrum of DEADTC is characterized by signals corresponding to the ethyl groups of both the diethyldithiocarbamate anion and the diethylammonium cation.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2-1.4 | Triplet | 12H | -CH₃ (both ethyl groups) |
| ~3.0-3.3 | Quartet | 8H | -CH₂- (both ethyl groups) |
| Variable | Broad Singlet | 2H | -NH₂⁺- |
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.
| Chemical Shift (ppm) | Assignment |
| ~12-14 | -CH₃ (both ethyl groups) |
| ~45-50 | -CH₂- (both ethyl groups) |
| ~205-210 | C=S (dithiocarbamate) |
Infrared (IR) Spectroscopy
The IR spectrum of DEADTC displays characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (diethylammonium cation) |
| ~2970-2850 | C-H stretching (aliphatic) |
| ~1480-1450 | C-N stretching (thioureide band) |
| ~1000-950 | C=S stretching |
Mechanism of Action and Biological Significance
The biological effects of diethylammonium diethyldithiocarbamate are primarily attributed to the diethyldithiocarbamate (DDC) anion. DDC is a potent chelator of metal ions and an inhibitor of specific enzymes, which underlies its utility in biological research.
Metal Chelation
DDC possesses two sulfur atoms that can effectively bind to a variety of metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). This chelating ability is fundamental to many of its biological effects.
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Inhibition of Superoxide (B77818) Dismutase (SOD)
One of the most well-characterized actions of DDC is its inhibition of copper-zinc superoxide dismutase (Cu,Zn-SOD or SOD1), a key antioxidant enzyme. DDC chelates the copper ion from the active site of SOD1, thereby inactivating the enzyme. This leads to an accumulation of superoxide radicals (O₂⁻), inducing oxidative stress. This property makes DDC a valuable tool for studying the roles of SOD1 and oxidative stress in cellular processes.
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Modulation of NF-κB Signaling
DDC has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival. The inhibitory effect of DDC on NF-κB is often linked to its copper-chelating properties and the subsequent impact on cellular redox balance.
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Applications in Research and Drug Development
The unique properties of diethylammonium diethyldithiocarbamate make it a versatile tool in various research and development areas.
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Study of Oxidative Stress: By inhibiting SOD, DEADTC allows for the controlled induction of oxidative stress, enabling researchers to investigate its role in various physiological and pathological processes.
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Cancer Research: Dithiocarbamates and their metal complexes have demonstrated anticancer activity through various mechanisms, including the inhibition of the proteasome and the induction of apoptosis. The modulation of the NF-κB pathway by DDC is also a key area of interest in cancer therapy.
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Neuroscience: DEADTC has been used to study the role of metal ions and oxidative stress in neurological disorders.
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Antiviral and Antimicrobial Research: Dithiocarbamates have shown promise as antiviral and antimicrobial agents, with potential applications in the development of new therapeutics.[5]
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Analytical Chemistry: The strong chelating properties of DDC are utilized in analytical methods for the extraction and quantification of metal ions.
Conclusion
Diethylammonium diethyldithiocarbamate is a compound with a rich chemical and biological profile. Its straightforward synthesis, well-defined physicochemical properties, and potent biological activities, particularly its ability to chelate metals and inhibit key enzymes like superoxide dismutase, have established it as an invaluable tool for researchers. The insights gained from studies utilizing DEADTC continue to contribute to our understanding of cellular signaling, oxidative stress, and the development of novel therapeutic strategies for a range of diseases. This technical guide serves as a foundational resource for scientists and professionals seeking to leverage the unique characteristics of diethylammonium diethyldithiocarbamate in their research endeavors.
Experimental Workflow Visualization
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References
- 1. Diethylammonium diethyldithiocarbamate | C9H22N2S2 | CID 15201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Foundational Steps in Crafting an Effective Process for Synthesizing Sodium Diethyldithiocarbamate Through the Response Surface Method | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. benchchem.com [benchchem.com]
